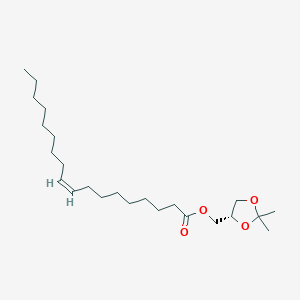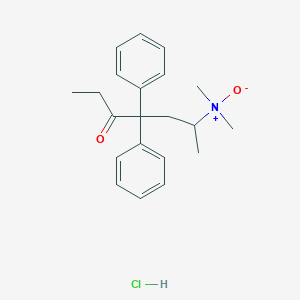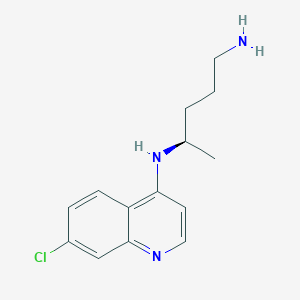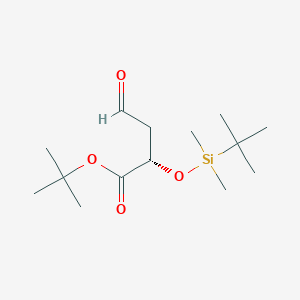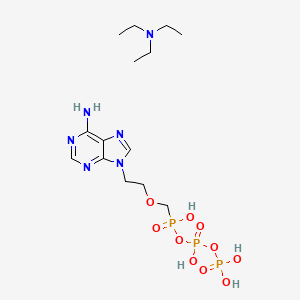
Adefovir Diphosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir Diphosphate Triethylamine Salt is a biochemical compound used primarily in proteomics research. It is a derivative of adefovir, an acyclic nucleoside phosphonate, which is known for its antiviral properties, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV) . The compound is often used in its dipivoxil prodrug form to enhance its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Diphosphate Triethylamine Salt involves several steps, starting from commercially available starting materials. One of the key steps is the alkylation of adenine using a novel tetrabutylammonium salt, which facilitates the reaction in solvents other than dimethylformamide (DMF) . The reaction conditions are optimized to achieve high yields and conversions, often using magnesium tert-butoxide as a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions conducted under controlled conditions to ensure consistency and purity. The use of iodide reagents has been shown to afford higher yields and allows for reactions to be conducted up to 10 grams in scale under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Adefovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the phosphorylation of adefovir to form adefovir diphosphate, which is the active metabolite .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include magnesium tert-butoxide, DMF, and iodide reagents . The reactions are typically conducted under controlled conditions to ensure high yields and purity.
Major Products Formed: The major product formed from the reactions involving this compound is adefovir diphosphate, which is the active form that inhibits viral replication by terminating DNA synthesis .
Scientific Research Applications
Adefovir Diphosphate Triethylamine Salt has a wide range of scientific research applications. It is used extensively in the study of antiviral drugs, particularly those targeting HBV and HSV . The compound is also used in proteomics research to study protein interactions and functions . Additionally, it has applications in the development of new antiviral therapies and the study of viral replication mechanisms .
Mechanism of Action
The mechanism of action of Adefovir Diphosphate Triethylamine Salt involves the inhibition of viral DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate . This competition leads to the termination of DNA chain elongation, thereby inhibiting viral replication . The compound is actively transported into cells, where it undergoes phosphorylation to form the active metabolite adefovir diphosphate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Adefovir Diphosphate Triethylamine Salt include other acyclic nucleoside phosphonates such as tenofovir and cidofovir . These compounds share similar mechanisms of action and are used in the treatment of viral infections.
Uniqueness: This compound is unique in its ability to inhibit a wide range of viral DNA polymerases, making it effective against multiple types of viruses . Its dipivoxil prodrug form enhances its bioavailability, making it more effective in clinical applications .
Properties
Molecular Formula |
C14H29N6O10P3 |
|---|---|
Molecular Weight |
534.34 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |
InChI Key |
CMMZUURGSBCDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
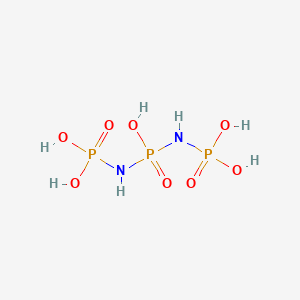
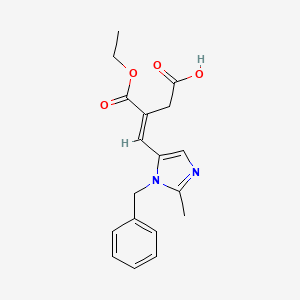

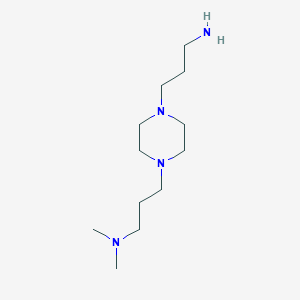
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
